molecular formula C8H10O2S2 B1433023 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid CAS No. 1394041-05-4

5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid

Cat. No.: B1433023
CAS No.: 1394041-05-4
M. Wt: 202.3 g/mol
InChI Key: QIJGPJZVZPAKLS-UHFFFAOYSA-N
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Description

5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound featuring a thiophene core substituted with a methyl group at position 5, a methylsulfanylmethyl group at position 4, and a carboxylic acid moiety at position 2. Its structural complexity, combining sulfur-based substituents and a carboxylic acid group, distinguishes it from simpler thiophene derivatives .

Properties

IUPAC Name

5-methyl-4-(methylsulfanylmethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S2/c1-5-6(4-11-2)3-7(12-5)8(9)10/h3H,4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJGPJZVZPAKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192794
Record name 5-Methyl-4-[(methylthio)methyl]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-05-4
Record name 5-Methyl-4-[(methylthio)methyl]-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-[(methylthio)methyl]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

  • Starting materials: Thiophene or substituted thiophenes.
  • Key transformations: Halogenation (bromination), nucleophilic substitution to introduce methylsulfanyl groups, and carboxylation via malonate intermediates.
  • Final step: Hydrolysis and decarboxylation to yield the carboxylic acid.

Detailed Synthetic Route (Based on Patent CN101906092B and Chemical Supplier Information)

Step Description Reagents/Conditions Outcome/Yield
1 Bromination of thiophene Thiophene dissolved in halohydrocarbon and hydrobromic acid; cooled to -10 to 0 °C; reacted with pyridine perbromide hydrobromide at 0 °C Formation of 2-bromothiophene (III) High yield, isolated by extraction and distillation
2 Preparation of diethyl malonate salt Diethyl malonate reacted with magnesium at 90 °C, then 100 °C Formation of reactive malonate salt Stable intermediate for coupling
3 Coupling reaction Dropwise addition of 2-bromothiophene solution in toluene to malonate salt; reaction at 100-120 °C for 6 hours Formation of 2-(2-thiophene) diethyl malonate (IV) 90% yield, purified by extraction and drying
4 Saponification and decarboxylation Reflux of diethyl malonate derivative in alcohol solvent under alkaline conditions; solvent removal; acidification and heating for decarboxylation Conversion to 2-thiophenecarboxylic acid High purity product after recrystallization

This general method outlines the preparation of 2-thiophenecarboxylic acid derivatives, which can be further functionalized to introduce the methyl and methylsulfanyl methyl groups at the 5- and 4-positions respectively.

Introduction of Methylsulfanyl Methyl Group

The methylsulfanyl methyl substituent at the 4-position can be introduced by nucleophilic substitution on a suitable halomethyl intermediate derived from the thiophene ring. Typical approaches include:

  • Halomethylation of the 4-position (e.g., chloromethylation or bromomethylation).
  • Subsequent reaction with sodium methylthiolate (CH3SNa) or methylthiol under basic conditions to replace the halogen with the methylsulfanyl group.

This step requires careful control of regioselectivity and reaction conditions to avoid polysubstitution or side reactions.

Carboxylation at the 2-Position

The carboxylic acid group at the 2-position is commonly introduced via:

  • Lithiation at the 2-position followed by carbonation with carbon dioxide.
  • Alternatively, using malonate esters as intermediates (as shown above), followed by saponification and decarboxylation.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Typical Conditions Yield/Notes
Bromination Selective bromination of thiophene Pyridine perbromide hydrobromide, hydrobromic acid 0 °C, halohydrocarbon solvent High yield, pure 2-bromothiophene
Malonate coupling Reaction of 2-bromothiophene with diethyl malonate salt Diethyl malonate, Mg, toluene 90-120 °C, 6 hours 90% yield, key intermediate
Saponification & Decarboxylation Hydrolysis and acid treatment Alkali, alcohol solvent, acid Reflux conditions High purity acid product
Methylsulfanyl methyl introduction Nucleophilic substitution on halomethyl intermediate Sodium methylthiolate or methylthiol Basic conditions, controlled temperature Requires regioselectivity control

Research Findings and Considerations

  • The patent CN101906092B provides a robust and high-yielding route for preparing thiophene-2-carboxylic acid derivatives, which form the backbone for further functionalization to the target compound.
  • The methylsulfanyl methyl group introduction is a common thiophene functionalization strategy, but literature emphasizes the need for careful control to prevent over-substitution and maintain positional selectivity.
  • The overall synthetic route is modular, allowing for variations in substituents and enabling the synthesis of related thiophene derivatives.
  • Safety notes from chemical suppliers highlight the compound’s irritant properties, necessitating proper handling protocols during synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following:

  • Molecular Formula : C₈H₁₀O₂S₂
  • Molecular Weight : 202 Da
  • IUPAC Name : 5-methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid

The unique structure of this thiophene derivative contributes to its biological activity, making it a valuable compound in pharmaceutical research.

Phosphodiesterase Inhibition

One of the primary applications of 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid is as a phosphodiesterase inhibitor. Compounds with similar structures have been shown to inhibit phosphodiesterase enzymes, which play crucial roles in regulating cyclic nucleotide levels in cells. This inhibition can lead to therapeutic effects in conditions such as:

  • Cardiovascular Diseases : By increasing cGMP levels, these inhibitors can promote vasodilation and improve cardiac function.
  • Erectile Dysfunction : Similar compounds have been utilized in treatments for erectile dysfunction due to their ability to enhance blood flow through vasodilation mechanisms .

Anticoagulant Properties

Research indicates that derivatives of this compound may exhibit anticoagulant effects by inhibiting activated coagulation factor X (FXa). This property is particularly relevant for developing new therapies for thrombus-related diseases. The synthesis processes involve creating intermediates that demonstrate FXa inhibitory effects, suggesting potential applications in preventing thrombosis .

Synthetic Intermediates

5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its production often involves multi-step chemical reactions that yield compounds with significant biological activity. For instance, it can be synthesized through a series of reactions involving sulfur compounds and amines, leading to derivatives with enhanced pharmacological properties .

Research Reagent

This compound is also used as a research reagent in biochemical studies, particularly for evaluating the effects of thiophene derivatives on various biological systems. Its role as a standard reference material ensures the reliability and reproducibility of experimental results .

Case Study 1: Cardiovascular Applications

A study explored the use of thiophene derivatives, including 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid, demonstrating significant inhibition of phosphodiesterase activity. The findings suggested potential applications in treating heart failure and related conditions due to improved myocardial contractility and reduced vascular resistance .

Case Study 2: Antithrombotic Research

In another investigation focusing on anticoagulant properties, researchers synthesized several thiophene carboxylic acids and evaluated their FXa inhibitory activities. The results indicated that specific structural modifications could enhance anticoagulant efficacy, positioning these compounds as promising candidates for further development into therapeutic agents for thrombotic disorders .

Mechanism of Action

The mechanism of action of 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

5-(Methylthio)thiophene-2-carboxylic acid (CAS 20873-58-9)

  • Molecular formula: C₆H₆O₂S₂
  • Substituents: Methylthio (-SCH₃) at position 5, carboxylic acid (-COOH) at position 2.
  • Simpler substitution pattern compared to the target compound, lacking the methylsulfanylmethyl group at position 4 .

Thiophene-2-carboxylic acid (CAS 527-72-0)

  • Molecular formula: C₅H₄O₂S
  • Substituents: Only a carboxylic acid group at position 2.
  • Serves as the foundational structure for more complex derivatives .

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Molecular formula: C₁₁H₁₁BrN₂O₄S₂ Substituents: Bromo, cyano, ethoxycarbonylmethylsulfanyl, and ester groups. Highlights the impact of electron-withdrawing groups (e.g., Br, CN) on reactivity .

2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 32002-72-5) Molecular formula: C₁₁H₉NO₂S Substituents: Thiazole ring (vs. thiophene), methyl, phenyl, and carboxylic acid groups. Demonstrates how heterocycle substitution (N in thiazole) alters electronic properties .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid Not provided* Not provided -COOH, -CH₃, -CH₂SCH₃
5-(Methylthio)thiophene-2-carboxylic acid 174.24 103–105 -COOH, -SCH₃
Thiophene-2-carboxylic acid 128.15 Not provided -COOH
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 363.31 Not provided -COOEt, -Br, -CN, -SCH₂COOEt
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid 219.26 201–203 -COOH, thiazole ring, -CH₃, -C₆H₅
Key Observations:
  • Melting Points : The presence of bulky substituents (e.g., methylsulfanylmethyl) likely increases melting points compared to simpler analogs like thiophene-2-carboxylic acid, though direct data for the target compound is lacking .
  • Solubility : Carboxylic acid groups enhance water solubility, while sulfur-containing substituents (e.g., -SCH₃) may increase lipophilicity .
  • Reactivity: Electron-withdrawing groups (e.g., -CN, -Br) in analogs like Ethyl 3-bromo-4-cyano... increase susceptibility to nucleophilic substitution, whereas methylsulfanylmethyl groups may favor electrophilic reactions .

Biological Activity

5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H10O2SC_8H_{10}O_2S and a molecular weight of approximately 202.29 g/mol. Its structure consists of a thiophene ring substituted with a methyl group at the 5-position, a methylsulfanyl group at the 4-position, and a carboxylic acid at the 2-position, giving it unique chemical properties that may influence its biological activity.

The biological effects of 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid are primarily mediated through its interactions with specific molecular targets. Key mechanisms include:

  • Enzyme Modulation : The compound may inhibit enzymes critical for bacterial cell wall synthesis, contributing to its antimicrobial properties.
  • Receptor Binding : It has been suggested that the compound interacts with various receptors, potentially affecting signaling pathways involved in inflammation and cancer cell proliferation .

Antimicrobial Activity

Research indicates that 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, particularly Gram-positive bacteria. The compound's mechanism likely involves disrupting bacterial metabolism or inhibiting essential enzymes .

Anti-Proliferative Effects

The compound has demonstrated anti-proliferative activity against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). In studies using the MTT assay, it exhibited IC50 values lower than 25 μM, indicating potent activity against these cancer cells .

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Activity Level
HepG-2< 25High
MCF-7< 25High
PC-326 - 50Moderate
HCT-11651 - 100Low

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the compound against a panel of pathogenic bacteria, demonstrating significant inhibition of growth in Gram-positive strains. The results suggested that its structural features play a crucial role in its antimicrobial efficacy .
  • Anti-Cancer Research : In vitro tests revealed that the compound not only inhibits cancer cell proliferation but also induces apoptosis in HepG-2 cells. This was attributed to the activation of specific apoptotic pathways, making it a candidate for further drug development .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid?

Answer:
The synthesis of thiophene derivatives typically involves multi-step reactions, including alkylation, sulfanylation, and carboxylation. For this compound, a plausible route could involve:

Alkylation of thiophene precursors : Introduce the methyl group at position 5 via Friedel-Crafts alkylation or halogenation followed by Grignard addition .

Methylsulfanyl group incorporation : Use (methylsulfanyl)methyl chloride or similar reagents under basic conditions (e.g., K₂CO₃) to functionalize position 4 .

Carboxylation : Employ CO₂ insertion or oxidation of a methyl group at position 2 using KMnO₄ or other oxidizing agents .
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methyl groups at 5.2 ppm for CH₃, thiophene ring protons at 6.5–7.5 ppm) .
  • FT-IR : Confirm carboxylic acid functionality (C=O stretch ~1700 cm⁻¹, O-H stretch ~2500–3000 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH group) .
    Note : Use deuterated DMSO for NMR due to the compound’s limited solubility in CDCl₃ .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with proteins (e.g., enzymes with thiophene-binding pockets) .

QSAR Studies : Correlate structural features (e.g., methylsulfanyl group’s hydrophobicity) with bioactivity using regression models .

DFT Calculations : Analyze electron density maps to identify reactive sites for electrophilic substitution .
Validation : Cross-reference computational results with in vitro assays (e.g., IC₅₀ measurements) .

Advanced: How to address discrepancies in reported physical properties (e.g., melting points)?

Answer:
Contradictions may arise from:

  • Isomeric impurities : Use preparative HPLC to isolate pure isomers and compare melting points .
  • Crystallization conditions : Standardize recrystallization solvents (e.g., ethanol/water vs. DCM/hexane) .
  • Analytical methods : Validate purity via DSC (melting point range <2°C) and elemental analysis (<0.4% deviation) .

Advanced: What experimental strategies evaluate the compound’s potential as a kinase inhibitor?

Answer:

In vitro enzyme assays : Measure inhibition of kinases (e.g., EGFR, Src) using fluorescence-based ADP-Glo™ assays .

Structural analogs : Compare activity with derivatives like 4-bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid to identify critical substituents .

Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cancer cell lines .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the methylsulfanyl group .
  • Ventilation : Use fume hoods during synthesis due to potential release of volatile sulfur compounds .
  • PPE : Wear nitrile gloves and goggles; avoid contact with skin (irritant risk) .

Advanced: How to optimize regioselectivity during functionalization of the thiophene ring?

Answer:

  • Directing groups : Introduce temporary groups (e.g., boronate esters) at position 3 to steer electrophilic substitution to position 4 .
  • Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions at specific positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient positions .

Advanced: How to resolve conflicting bioactivity data in literature?

Answer:

Dose-response curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .

Metabolic stability : Assess compound degradation in cell media using LC-MS/MS .

Control experiments : Include reference inhibitors (e.g., staurosporine) to validate assay conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid
Reactant of Route 2
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5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid

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